molecular formula C11H7BrN2O3S B3906787 5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3906787
M. Wt: 327.16 g/mol
InChI Key: CVOMNMVXGWAHAB-UHFFFAOYSA-N
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Description

5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a bromo-hydroxybenzylidene group and a thioxo group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-7-4-5(1-2-8(7)15)3-6-9(16)13-11(18)14-10(6)17/h1-4,15H,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOMNMVXGWAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromo-4-hydroxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-bromo-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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